molecular formula C21H25BrN2O4 B6117568 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine

Cat. No. B6117568
M. Wt: 449.3 g/mol
InChI Key: GVGNBHPLNMTMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine, also known as BDBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. BDBP belongs to the class of piperazine derivatives and has a unique molecular structure that makes it a promising candidate for further investigation.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine exerts its therapeutic effects through various mechanisms. One of the main mechanisms is its interaction with the serotonin receptor. 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine has been shown to bind to the 5-HT1A receptor and modulate its activity, leading to the activation of downstream signaling pathways. 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine also interacts with other receptors, such as the dopamine receptor, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine is its unique molecular structure, which makes it a promising candidate for further investigation. However, one of the limitations of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate the mechanisms by which 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine inhibits cancer cell growth and to determine its efficacy in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Future studies should investigate the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine on various inflammatory pathways and determine its efficacy in animal models. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine, which may inform its potential use in clinical settings.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 5-bromo-2,4-dimethoxybenzyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in various fields of research. One of the major areas of interest is its use as a potential anti-cancer agent. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethoxybenzyl)piperazine has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4/c1-25-19-11-20(26-2)17(22)10-16(19)13-24-7-5-23(6-8-24)12-15-3-4-18-21(9-15)28-14-27-18/h3-4,9-11H,5-8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGNBHPLNMTMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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